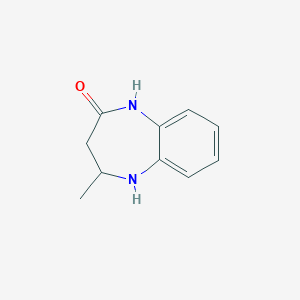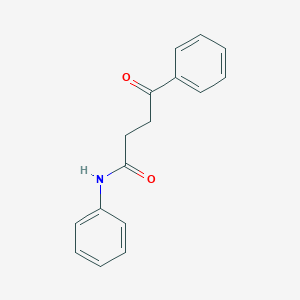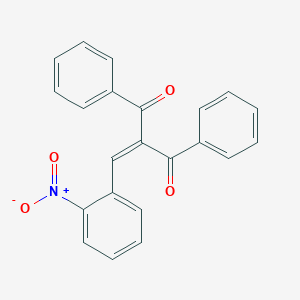![molecular formula C25H34N2O4 B514995 4-nitro-N-[1-hydroxy-5,5,9,11,11-pentamethyltricyclo[7.3.1.0~2,7~]tridec-2(7)-en-3-yl]benzamide](/img/structure/B514995.png)
4-nitro-N-[1-hydroxy-5,5,9,11,11-pentamethyltricyclo[7.3.1.0~2,7~]tridec-2(7)-en-3-yl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-nitro-N-[1-hydroxy-5,5,9,11,11-pentamethyltricyclo[7310~2,7~]tridec-2(7)-en-3-yl]benzamide is a complex organic compound with a unique structure This compound is characterized by its tricyclic framework and the presence of multiple methyl groups, a hydroxyl group, and a nitrobenzamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-nitro-N-[1-hydroxy-5,5,9,11,11-pentamethyltricyclo[7.3.1.0~2,7~]tridec-2(7)-en-3-yl]benzamide typically involves multi-step organic reactions. The initial steps often include the formation of the tricyclic core through cyclization reactions, followed by the introduction of the hydroxyl and nitrobenzamide groups. Common reagents used in these reactions include strong acids or bases, oxidizing agents, and nitrating agents. The reaction conditions may vary, but they generally require controlled temperatures and specific solvents to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
4-nitro-N-[1-hydroxy-5,5,9,11,11-pentamethyltricyclo[7.3.1.0~2,7~]tridec-2(7)-en-3-yl]benzamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The nitro group can be reduced to an amine group.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are employed under specific conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of substituted aromatic compounds.
Aplicaciones Científicas De Investigación
4-nitro-N-[1-hydroxy-5,5,9,11,11-pentamethyltricyclo[7.3.1.0~2,7~]tridec-2(7)-en-3-yl]benzamide has diverse applications in scientific research:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the synthesis of advanced materials and specialty chemicals.
Mecanismo De Acción
The mechanism of action of 4-nitro-N-[1-hydroxy-5,5,9,11,11-pentamethyltricyclo[7.3.1.0~2,7~]tridec-2(7)-en-3-yl]benzamide involves its interaction with specific molecular targets and pathways. The hydroxyl and nitrobenzamide groups play crucial roles in its biological activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to modulation of cellular processes. The exact pathways and targets can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Sclareol: A diterpene alcohol with a similar tricyclic structure.
Labd-14-ene-8,13-diol: Another compound with a tricyclic framework and hydroxyl groups.
Uniqueness
4-nitro-N-[1-hydroxy-5,5,9,11,11-pentamethyltricyclo[7310~2,7~]tridec-2(7)-en-3-yl]benzamide is unique due to the presence of the nitrobenzamide moiety, which imparts distinct chemical and biological properties
Propiedades
Fórmula molecular |
C25H34N2O4 |
|---|---|
Peso molecular |
426.5g/mol |
Nombre IUPAC |
N-(1-hydroxy-5,5,9,11,11-pentamethyl-3-tricyclo[7.3.1.02,7]tridec-2(7)-enyl)-4-nitrobenzamide |
InChI |
InChI=1S/C25H34N2O4/c1-22(2)10-17-11-24(5)13-23(3,4)14-25(29,15-24)20(17)19(12-22)26-21(28)16-6-8-18(9-7-16)27(30)31/h6-9,19,29H,10-15H2,1-5H3,(H,26,28) |
Clave InChI |
ICBQGNBHOXRZKL-UHFFFAOYSA-N |
SMILES |
CC1(CC(C2=C(C1)CC3(CC(CC2(C3)O)(C)C)C)NC(=O)C4=CC=C(C=C4)[N+](=O)[O-])C |
SMILES canónico |
CC1(CC(C2=C(C1)CC3(CC(CC2(C3)O)(C)C)C)NC(=O)C4=CC=C(C=C4)[N+](=O)[O-])C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-[(4-hydroxy-2,3-dimethylphenyl)diazenyl]benzenesulfonic acid](/img/structure/B514923.png)





![8-Methylindolo[2,1-b]quinazoline-6,12-dione](/img/structure/B514933.png)
![2-methylene-3-(phenylsulfonyl)hexahydro-2H-isoxazolo[2,3-a]pyridine](/img/structure/B514934.png)
![methyl 3-[1,3-bis(3-methoxy-3-oxopropyl)-2-oxo-2,3-dihydro-1H-indol-3-yl]propanoate](/img/structure/B514936.png)
methanone](/img/structure/B514938.png)

